molecular formula C6H10F2O B12278827 (2,2-Difluoro-1-methylcyclobutyl)methanol

(2,2-Difluoro-1-methylcyclobutyl)methanol

Cat. No.: B12278827
M. Wt: 136.14 g/mol
InChI Key: RCOIQZQKXBPUGC-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclobutyl)methanol is a fluorinated cyclobutane derivative featuring a methanol group and a methyl substituent on the cyclobutane ring, with two fluorine atoms at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by fluorine, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

(2,2-difluoro-1-methylcyclobutyl)methanol

InChI

InChI=1S/C6H10F2O/c1-5(4-9)2-3-6(5,7)8/h9H,2-4H2,1H3

InChI Key

RCOIQZQKXBPUGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanone is then reduced using a reducing agent like sodium borohydride to yield (2,2-Difluoro-1-methylcyclobutyl)methanol .

Industrial Production Methods

Industrial production of (2,2-Difluoro-1-methylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2,2-Difluoro-1-methylcyclobutyl)methanol can yield (2,2-Difluoro-1-methylcyclobutyl)ketone .

Scientific Research Applications

(2,2-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,2-Difluoro-1-methylcyclobutyl)methanol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various molecular pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (2,2-Difluoro-1-methylcyclobutyl)methanol with its closest analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
(2,2-Difluoro-1-methylcyclobutyl)methanol Not Provided C₆H₁₀F₂O ~136.14* Cyclobutane ring, 2,2-difluoro, 1-methyl
(3,3-Difluoro-1-methylcyclobutyl)methanol 1408076-35-6 C₆H₁₀F₂O ~136.14 Cyclobutane ring, 3,3-difluoro, 1-methyl
(3,3-Difluorocyclobutyl)methanol 681128-39-2 C₅H₈F₂O ~122.11 Cyclobutane ring, 3,3-difluoro, no methyl
(±)-2,2-Difluoro-1-methylcyclopropan-1-yl-methanol 128230-72-8 C₅H₈F₂O 122.11 Cyclopropane ring, 2,2-difluoro, 1-methyl
(3-Fluoroadamantan-1-yl)methanol 106094-47-7 C₁₁H₁₅FO 190.24 Adamantane framework, 3-fluoro substituent

*Calculated based on molecular formula.

Key Observations:
  • The adamantane derivative (CAS 106094-47-7) offers a rigid, thermally stable structure due to its fused cyclohexane rings .
  • Substituent Effects: The 2,2-difluoro substitution in the target compound vs. 3,3-difluoro in CAS 1408076-35-6 creates positional isomerism, altering dipole moments and steric interactions. The methyl group in the target compound enhances lipophilicity compared to non-methylated analogs like CAS 681128-39-2 .
  • Fluorine atoms improve polarity but may be offset by hydrophobic groups like methyl .

Reactivity and Functional Group Behavior

  • Acidity: The electron-withdrawing fluorine atoms lower the pKa of the hydroxyl group in all fluorinated analogs, increasing acidity compared to non-fluorinated alcohols. This property is critical for hydrogen-bonding interactions in drug design .
  • Synthetic Accessibility : Cyclopropane derivatives (e.g., CAS 128230-72-8) often require specialized reagents (e.g., Simmons-Smith) due to ring strain, whereas cyclobutane analogs may be synthesized via less strained intermediates .

Biological Activity

(2,2-Difluoro-1-methylcyclobutyl)methanol is an organic compound notable for its unique structural features, including a cyclobutyl ring with two fluorine atoms and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development for antiviral and anticancer applications.

The molecular formula of (2,2-Difluoro-1-methylcyclobutyl)methanol is C6_6H10_10F2_2O, with a molecular weight of approximately 136.14 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for bioavailability and membrane permeability.

The biological activity of (2,2-Difluoro-1-methylcyclobutyl)methanol is attributed to its ability to interact with various biological targets through:

  • Hydrogen bonding
  • Van der Waals forces
  • Dipole-dipole interactions

These interactions facilitate the compound's binding affinity to target proteins, enhancing its therapeutic potential.

Biological Activity Studies

Recent studies have focused on the compound's interaction with specific biological targets. For instance, research has indicated that it may act as a potent inhibitor of certain proteins involved in cancer cell survival pathways, such as Bcl-2 and Bcl-xL. In vitro assays demonstrated that (2,2-Difluoro-1-methylcyclobutyl)methanol exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
Small-cell lung cancer1.5Bcl-2/Bcl-xL inhibition
Breast cancer2.0Induction of apoptosis
Hepatocellular carcinoma1.8Disruption of mitochondrial membrane potential

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of (2,2-Difluoro-1-methylcyclobutyl)methanol, researchers treated small-cell lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 1.5 µM. The mechanism was linked to the inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to increased apoptosis.

Case Study 2: Antiviral Potential

Another study explored the antiviral activity of (2,2-Difluoro-1-methylcyclobutyl)methanol against influenza virus strains. The compound exhibited significant antiviral effects in vitro, with effective concentrations leading to a reduction in viral replication by up to 70%. This suggests potential applications in developing antiviral therapies.

Synthesis and Applications

The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves several key steps that may vary based on laboratory conditions and desired yield. The compound's unique properties make it a valuable candidate for further research in drug development.

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